molecular formula C4H8ClN3O3S2 B7950809 5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID

5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID

Cat. No.: B7950809
M. Wt: 245.7 g/mol
InChI Key: FKLAFQJTQUCSQN-UHFFFAOYSA-N
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Description

5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID: is a chemical compound that combines the structural features of a thiadiazole ring with a chloromethyl group and an amine group, along with methanesulfonic acid Thiadiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a thiourea and a chloromethyl group. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding methyl derivative.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or DNA. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects. The thiadiazole ring may also interact with metal ions, influencing the compound’s activity in biochemical pathways.

Comparison with Similar Compounds

    5-(Chloromethyl)-1,3,4-thiadiazole: Lacks the amine group and methanesulfonic acid.

    5-(Methyl)-1,3,4-thiadiazol-2-amine: Lacks the chloromethyl group.

    1,3,4-Thiadiazole-2-amine: Lacks both the chloromethyl group and methanesulfonic acid.

Uniqueness: The presence of both the chloromethyl group and the amine group in the thiadiazole ring, along with methanesulfonic acid, makes 5-(CHLOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE; METHANESULFONIC ACID unique

Properties

IUPAC Name

5-(chloromethyl)-1,3,4-thiadiazol-2-amine;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S.CH4O3S/c4-1-2-6-7-3(5)8-2;1-5(2,3)4/h1H2,(H2,5,7);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLAFQJTQUCSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(C1=NN=C(S1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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